molecular formula C15H20N2O B3098805 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one CAS No. 134334-40-0

2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one

Cat. No.: B3098805
CAS No.: 134334-40-0
M. Wt: 244.33 g/mol
InChI Key: JRDZNVYAXWHPTO-UHFFFAOYSA-N
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Description

2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrazines This compound is characterized by a fused ring system that includes a pyridine ring and a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one typically involves the construction of the piperazine ring through intramolecular cyclization reactions. One common method starts with the preparation of an unsaturated amino ester, which undergoes intramolecular 1,4-addition or reductive cyclization to form the piperazine ring . The resulting intermediate is then subjected to further functionalization to introduce the benzyl group and complete the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the degree of saturation in the ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic ring or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted pyrido[1,2-a]pyrazines.

Scientific Research Applications

2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one is unique due to its specific substitution pattern and the presence of the benzyl group, which can influence its chemical properties and biological activities. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-benzyl-3,4,6,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15-7-6-14-11-16(8-9-17(14)12-15)10-13-4-2-1-3-5-13/h1-5,14H,6-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDZNVYAXWHPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CN2C1CN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576176
Record name 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134334-40-0
Record name 2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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